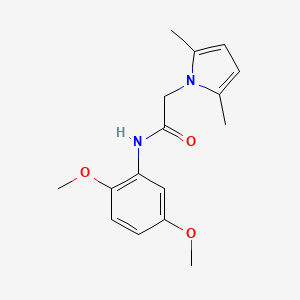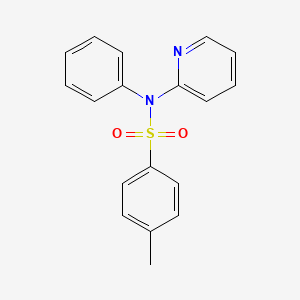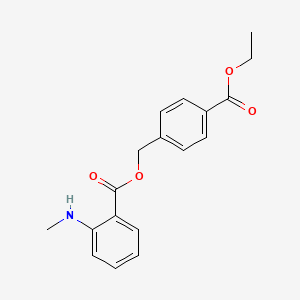![molecular formula C21H18N2O3 B5709694 2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)
2-{[3-(benzyloxy)benzoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(benzyloxy)benzoyl]amino}benzamide is an organic compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and DMSO. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
2-{[3-(benzyloxy)benzoyl]amino}benzamide has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been studied for its anti-inflammatory and anti-oxidant properties. In addition, it has been reported to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Mécanisme D'action
The exact mechanism of action of 2-{[3-(benzyloxy)benzoyl]amino}benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. The antibacterial activity of this compound is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and physiological effects:
This compound has been reported to exhibit low toxicity in vitro and in vivo. However, further studies are needed to determine its long-term effects on human health. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which suggests its potential as an anti-cancer agent. It has also been reported to exhibit anti-inflammatory and anti-oxidant effects, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[3-(benzyloxy)benzoyl]amino}benzamide in lab experiments include its low toxicity, solubility in organic solvents, and potential applications in the field of medicinal chemistry. However, the limitations of using this compound include its relatively low yield in the synthesis process and its limited availability.
Orientations Futures
For research on 2-{[3-(benzyloxy)benzoyl]amino}benzamide include further studies on its mechanism of action, optimization of the synthesis method to increase yield, and evaluation of its potential applications in the treatment of various diseases. In addition, the development of derivatives of this compound with improved properties may also be a promising area of research.
Méthodes De Synthèse
The synthesis of 2-{[3-(benzyloxy)benzoyl]amino}benzamide involves the reaction of 3-(benzyloxy)benzoic acid with thionyl chloride to form 3-(benzyloxy)benzoyl chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of triethylamine to form the final product. The yield of this synthesis method is reported to be around 70%.
Propriétés
IUPAC Name |
2-[(3-phenylmethoxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c22-20(24)18-11-4-5-12-19(18)23-21(25)16-9-6-10-17(13-16)26-14-15-7-2-1-3-8-15/h1-13H,14H2,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNIHQUWTACAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)

![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)

![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)

![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)
